molecular formula C14H9FO3 B411848 4-Formylphenyl 3-fluorobenzoate

4-Formylphenyl 3-fluorobenzoate

Cat. No.: B411848
M. Wt: 244.22g/mol
InChI Key: RBSATZHUGWVUOQ-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-fluorobenzoate (CAS: 332929-49-4) is an aromatic ester with the molecular formula C₁₄H₉FO₃ and an average molecular mass of 244.221 g/mol . Its structure combines a 4-formylphenyl group (benzaldehyde derivative) and a 3-fluorobenzoate ester, making it a versatile intermediate in organic synthesis. The compound’s key identifiers include:

  • Monoisotopic mass: 244.053572 g/mol
  • ChemSpider ID: 707888
  • WLN notation: VHR DOVR CF

The formyl group (–CHO) at the para position of the phenyl ring enhances its reactivity in condensation reactions (e.g., forming Schiff bases or azomethines), while the 3-fluorobenzoate ester introduces steric and electronic effects due to the fluorine substituent .

Properties

Molecular Formula

C14H9FO3

Molecular Weight

244.22g/mol

IUPAC Name

(4-formylphenyl) 3-fluorobenzoate

InChI

InChI=1S/C14H9FO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H

InChI Key

RBSATZHUGWVUOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

The table below compares 4-formylphenyl 3-fluorobenzoate with analogues differing in ester groups, substituents, or functional moieties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups/Substituents Key Applications/Properties
This compound C₁₄H₉FO₃ 244.221 Formyl, 3-fluorobenzoate ester Precursor for optoelectronic materials
4-Formylphenyl methanesulfonate C₈H₈O₄S 200.21 Formyl, methanesulfonate ester Reactive intermediate in sulfonation reactions
4-Formylphenyl 4-methylbenzenesulfonate C₁₅H₁₄O₄S 290.33 Formyl, 4-methylbenzenesulfonate Microwave-assisted synthesis of heterocycles
3-Fluoro-4-hydroxybenzaldehyde C₇H₅FO₂ 140.11 Formyl, 3-fluoro, 4-hydroxy Building block for bioactive molecules
3-(4-Ethylphenyl)-4-fluorobenzoic acid C₁₅H₁₃FO₂ 244.26 Carboxylic acid, 4-ethyl, 3-fluoro Pharmaceutical intermediates
Key Observations:

3-Fluoro-4-hydroxybenzaldehyde introduces both electron-withdrawing (–F) and electron-donating (–OH) groups, leading to distinct reactivity in condensation reactions.

Steric Considerations :

  • The 4-methylbenzenesulfonate group in adds bulkiness, which may reduce reaction rates in sterically sensitive processes compared to the smaller 3-fluorobenzoate.

Physicochemical Properties

  • Solubility :
    The 3-fluorobenzoate group likely increases hydrophobicity compared to hydroxylated analogues (e.g., 3-fluoro-4-hydroxybenzaldehyde ), favoring solubility in organic solvents like dichloromethane or THF.
  • Melting Points : Esters with sulfonate groups (e.g., methanesulfonate ) generally exhibit higher melting points than benzoate esters due to stronger intermolecular forces.

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